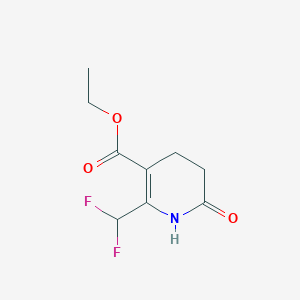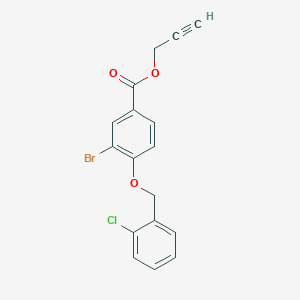
Methyl 6-fluoro-2,3-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-fluoro-2,3-dimethylbenzoate is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and two methyl groups. This compound is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-2,3-dimethylbenzoate typically involves the esterification of 6-fluoro-2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would likely use continuous flow reactors to optimize yield and efficiency, along with purification steps such as distillation or crystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-fluoro-2,3-dimethylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: Methyl 6-fluoro-2,3-dimethylbenzyl alcohol.
Oxidation: 6-Fluoro-2,3-dimethylterephthalic acid.
Aplicaciones Científicas De Investigación
Methyl 6-fluoro-2,3-dimethylbenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the modification of biological molecules.
Medicine: Potential use in the development of pharmaceuticals.
Industry: As a precursor in the manufacture of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 6-fluoro-2,3-dimethylbenzoate largely depends on its chemical reactivity. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and interaction with biological targets by altering the electronic properties of the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-fluoro-2,3-dimethylbenzoate
- Methyl 6-chloro-2,3-dimethylbenzoate
- Methyl 6-fluoro-2,3-dimethylbenzamide
Uniqueness
Methyl 6-fluoro-2,3-dimethylbenzoate is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can significantly influence its chemical and physical properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H11FO2 |
|---|---|
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
methyl 6-fluoro-2,3-dimethylbenzoate |
InChI |
InChI=1S/C10H11FO2/c1-6-4-5-8(11)9(7(6)2)10(12)13-3/h4-5H,1-3H3 |
Clave InChI |
OXIABIFBRXIUPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)F)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B15230733.png)
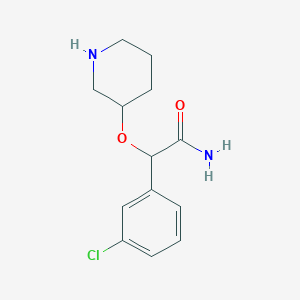
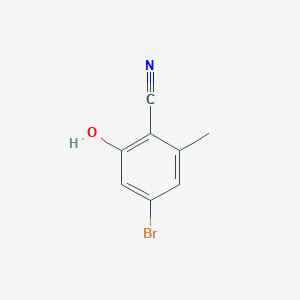
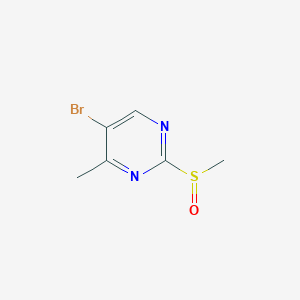
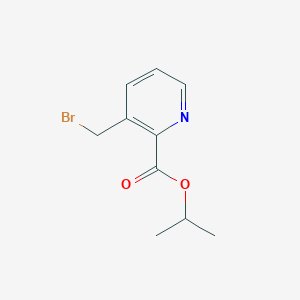

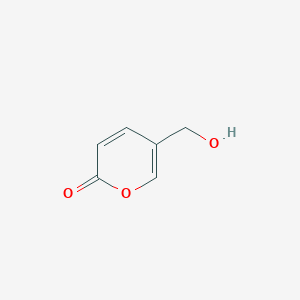
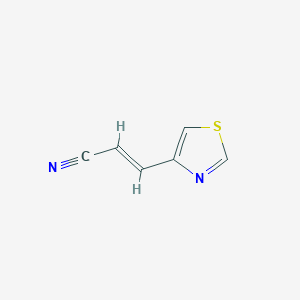
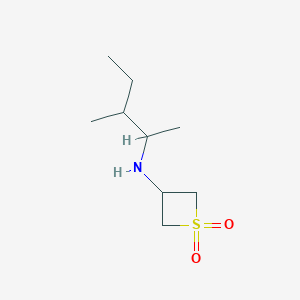
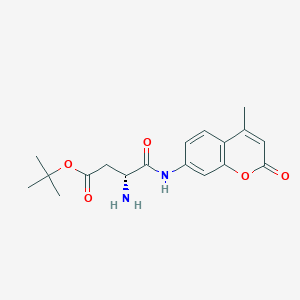
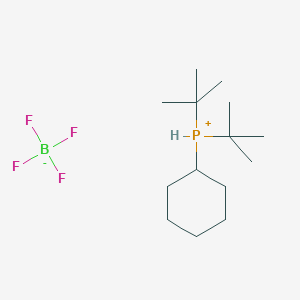
![(S)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B15230799.png)
